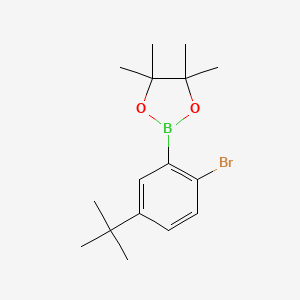

2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester

Description

2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in organic chemistry due to their versatility and stability. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

Molecular Formula |

C16H24BBrO2 |

|---|---|

Molecular Weight |

339.1 g/mol |

IUPAC Name |

2-(2-bromo-5-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H24BBrO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3 |

InChI Key |

PTPKFAOSPVDPIB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-Bromo-5-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:

Starting Materials: 2-Bromo-5-(tert-butyl)phenylboronic acid and pinacol.

Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous magnesium sulfate.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. The temperature is maintained at around 50-60°C for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of 2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.

Oxidation: Boronic esters can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Proton sources (e.g., water or acids) and catalysts (e.g., palladium or nickel).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide or sodium perborate).

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding aryl compound.

Oxidation: Formation of phenols.

Scientific Research Applications

2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester can be compared with other boronic esters such as:

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine and tert-butyl groups.

4-tert-Butylphenylboronic Acid: Similar but does not contain the pinacol ester group.

4-Bromo-2-methylphenylboronic Acid Pinacol Ester: Similar but has a methyl group instead of a tert-butyl group.

The uniqueness of 2-Bromo-5-(tert-butyl)phenylboronic Acid Pinacol Ester lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions.

Biological Activity

2-Bromo-5-(tert-butyl)phenylboronic acid pinacol ester is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by relevant data tables and research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which enhances their utility in drug design. The introduction of boron into organic molecules has been shown to modify their selectivity and pharmacokinetic properties, leading to improved therapeutic profiles. Notably, compounds like bortezomib, a boronic acid derivative, have been successfully used in clinical settings for treating multiple myeloma and other malignancies .

Anticancer Activity

Research indicates that 2-Bromo-5-(tert-butyl)phenylboronic acid pinacol ester exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of proteasome activity, similar to other boronic acid derivatives.

Case Study: In Vitro Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| U266 | 4.60 |

| HepG-2 | 19.38 |

| MGC-803 | 3.96 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Antibacterial Activity

Boronic acids also exhibit promising antibacterial properties. The structural features of 2-Bromo-5-(tert-butyl)phenylboronic acid pinacol ester enable it to interact with bacterial enzymes, providing a mechanism for its antibacterial action.

Research Findings

In a comparative study assessing various boronic acid derivatives against resistant bacterial strains, 2-Bromo-5-(tert-butyl)phenylboronic acid pinacol ester showed effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.008 |

| Pseudomonas aeruginosa | 0.012 |

The low MIC values highlight its potential as an antibacterial agent, particularly in treating infections caused by multidrug-resistant bacteria .

Antiviral Activity

The antiviral potential of boronic acids has been explored in several studies. While specific data on 2-Bromo-5-(tert-butyl)phenylboronic acid pinacol ester is limited, related compounds have demonstrated efficacy against viral infections by inhibiting viral replication through interactions with viral enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.